(1S,2R,3aR)-2-(2-methoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-BENZOYL-2-(2-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound with a molecular formula of C28H21N3O2 and a molecular weight of 431.485 Da . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
The synthesis of 1-BENZOYL-2-(2-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves several steps. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .
Chemical Reactions Analysis
1-BENZOYL-2-(2-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenylhydrazine and hydroxylamine . The major products formed from these reactions are often derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties . In medicine, it is being explored for its potential use in drug development .
Mechanism of Action
The mechanism of action of 1-BENZOYL-2-(2-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and inflammation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C28H21N3O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(1S,2R,3aR)-1-benzoyl-2-(2-methoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C28H21N3O2/c1-33-23-14-8-6-12-21(23)25-26(27(32)20-10-3-2-4-11-20)31-22-13-7-5-9-19(22)15-16-24(31)28(25,17-29)18-30/h2-16,24-26H,1H3/t24-,25-,26+/m1/s1 |
InChI Key |
XKHXPBRDONDDNX-CYXNTTPDSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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